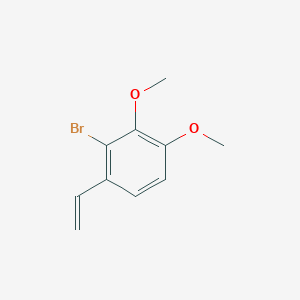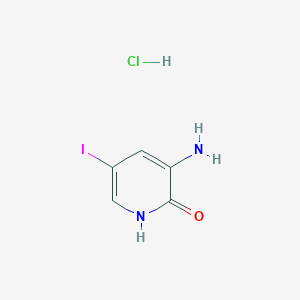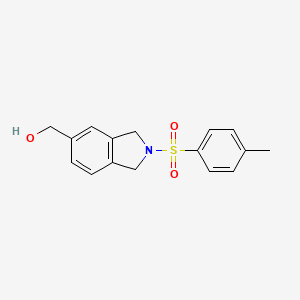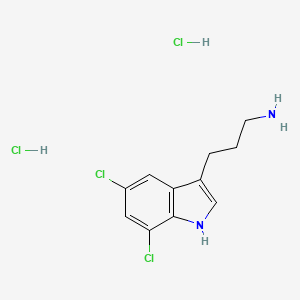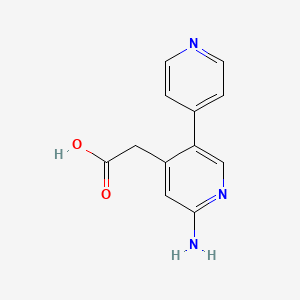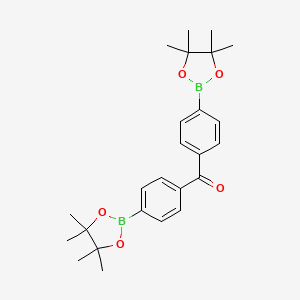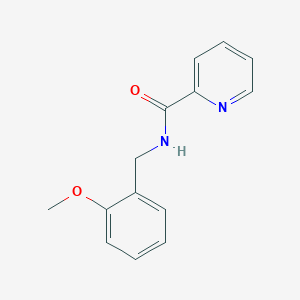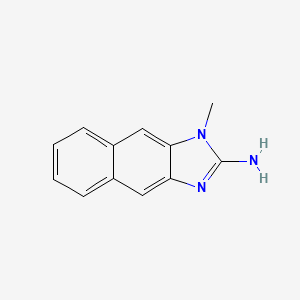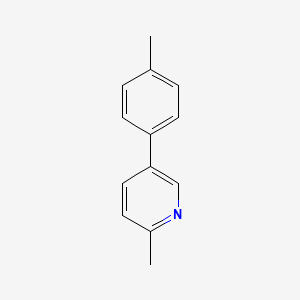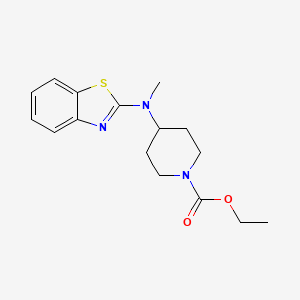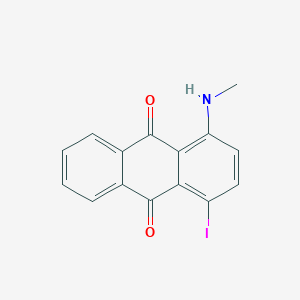
1-Iodo-4-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(methylamino)anthracene-9,10-dione is an organic compound with the molecular formula C15H10INO2. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of an iodine atom and a methylamino group attached to the anthracene-9,10-dione structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4-(methylamino)anthracene-9,10-dione can be synthesized through the bromination of 1-methylaminoanthraquinone followed by iodination. The bromination involves adding bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and stirring for several hours. The resulting product is then subjected to iodination using iodine and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various halogenated anthraquinone derivatives.
Scientific Research Applications
1-Iodo-4-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Iodo-4-(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to DNA and interfere with cellular processes, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylamino-4-bromoanthraquinone: Similar structure with a bromine atom instead of iodine.
1-Anilino-4-(methylamino)anthracene-9,10-dione: Contains an anilino group in place of the iodine atom.
Uniqueness
1-Iodo-4-(methylamino)anthracene-9,10-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
112878-59-8 |
|---|---|
Molecular Formula |
C15H10INO2 |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
1-iodo-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10INO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 |
InChI Key |
MFVUNBIQWIDLCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)I)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


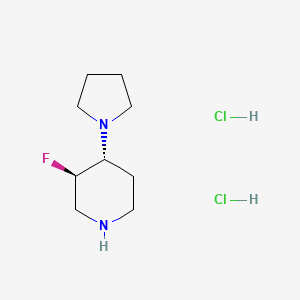
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
